molecular formula C16H12FNO2 B6294254 5-(4-(benzyloxy)-3-fluorophenyl)oxazole CAS No. 2328072-69-9

5-(4-(benzyloxy)-3-fluorophenyl)oxazole

Cat. No.: B6294254
CAS No.: 2328072-69-9
M. Wt: 269.27 g/mol
InChI Key: NRBXUCQHNNBPDC-UHFFFAOYSA-N
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Description

“5-(4-(benzyloxy)-3-fluorophenyl)oxazole” is a chemical compound with the molecular weight of 269.28 . It is a solid at room temperature and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 5-(3-(benzyloxy)-4-fluorophenyl)oxazole .


Synthesis Analysis

The synthesis of oxazoles, such as “this compound”, often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12FNO2/c17-14-7-6-13 (16-9-18-11-20-16)8-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature and is stored at temperatures between 2-8°C . Its molecular weight is 269.28 .

Safety and Hazards

The safety information for “5-(4-(benzyloxy)-3-fluorophenyl)oxazole” includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Properties

IUPAC Name

5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXUCQHNNBPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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